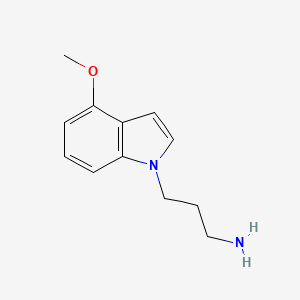
3-(4-methoxy-1H-indol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-1H-indol-1-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The 4-methoxyindole undergoes alkylation with a suitable alkyl halide, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the indole ring may be oxidized to form various products.
Reduction: Reduction reactions can target the indole ring or the amine group, leading to different reduced forms of the compound.
Substitution: The methoxy group or the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Products may include oxidized forms of the indole ring or the methoxy group.
Reduction: Reduced forms of the indole ring or the amine group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxy-1H-indol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine
- 3-(5-Methoxy-1H-indol-1-yl)propan-1-amine
- 3-(6-Methyl-1H-indol-1-yl)propan-1-amine
Comparison:
- Uniqueness: The presence of the methoxy group at the 4-position of the indole ring in 3-(4-methoxy-1H-indol-1-yl)propan-1-amine distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity.
- Chemical Properties: The methoxy group can affect the compound’s solubility, stability, and reactivity compared to other indole derivatives.
- Biological Activity: The specific position of the methoxy group can lead to differences in biological activity, making this compound unique in its potential applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3 |
InChI Key |
NNKPAEKRLSGKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


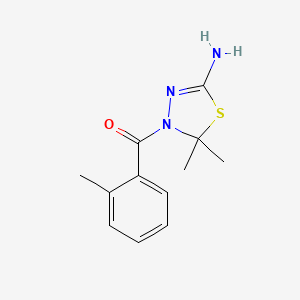
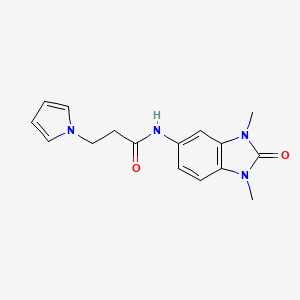
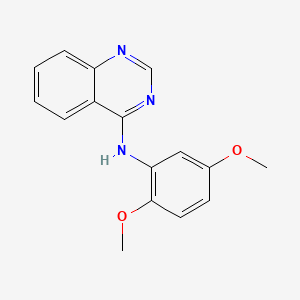
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
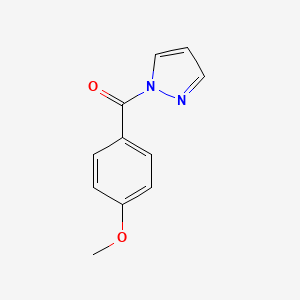
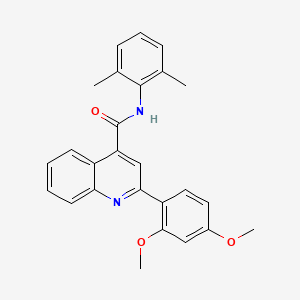

![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)

![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)
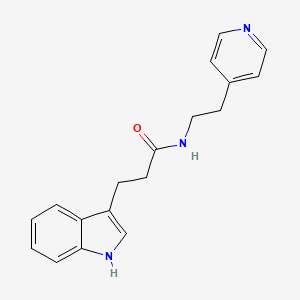
![N-(3-{[2-(2-methylpropyl)-1H-benzimidazol-6-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10979327.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)
